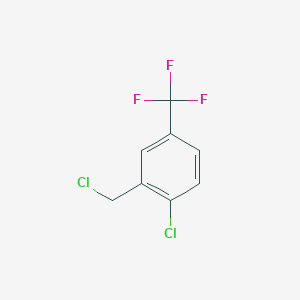

2-Chloro-5-trifluoromethylbenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWZQKSEJHGZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374081 | |

| Record name | 2-Chloro-5-trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22902-87-0 | |

| Record name | 2-Chloro-5-trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22902-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-trifluoromethylbenzyl chloride physical properties

An In-Depth Technical Guide to 2-Chloro-5-trifluoromethylbenzyl Chloride: Properties, Synthesis, and Applications

Abstract

2-Chloro-5-(trifluoromethyl)benzyl chloride is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a reactive benzylic chloride for synthetic elaboration and two distinct electron-withdrawing groups on the aromatic ring, makes it a versatile intermediate. The presence of the trifluoromethyl group is particularly notable, as its incorporation into bioactive molecules can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride, detailed synthetic and purification protocols, an analysis of its chemical reactivity, and a discussion of its applications in research and drug development. Safety and handling protocols based on data from analogous compounds are also presented.

Physicochemical and Spectroscopic Properties

The strategic placement of chloro and trifluoromethyl substituents on the benzyl chloride framework governs its physical properties and reactivity. A summary of its key identifiers and properties is presented below.

Table 1: Physical and Chemical Properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride

| Property | Value | Source |

| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzyl chloride | [3] |

| CAS Number | 22902-87-0 | [3] |

| Molecular Formula | C₈H₅Cl₂F₃ | [3] |

| Molecular Weight | 229.03 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar compounds |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Spectroscopic Profile

While specific spectral data for this exact compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct regions. The benzylic protons (-CH₂Cl) should appear as a sharp singlet, typically in the range of δ 4.6-4.8 ppm. The aromatic region should display complex splitting patterns for the three protons on the ring, likely between δ 7.3-7.8 ppm, influenced by the electron-withdrawing effects of the Cl and CF₃ groups.

-

¹³C NMR Spectroscopy : The carbon spectrum would feature a signal for the benzylic carbon (-CH₂Cl) around δ 45-50 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The six aromatic carbons would resonate in the δ 120-140 ppm range, with their specific shifts determined by the substitution pattern.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands. Strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the C-Cl stretch of the benzyl chloride moiety is typically found around 700-800 cm⁻¹.[1]

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 228, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Key fragmentation pathways would include the loss of a chlorine radical (·Cl) to form a stable benzylic cation, and potential fragmentation of the trifluoromethyl group.[4]

Synthesis and Purification

2-Chloro-5-(trifluoromethyl)benzyl chloride can be synthesized via two primary routes: chlorination of the corresponding benzyl alcohol or direct chloromethylation of the substituted benzene precursor.

Method 1: Chlorination of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

This is a common and efficient method for preparing benzyl chlorides from their corresponding alcohols. The synthesis involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq.).

-

Solvent Addition: Dissolve the alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq.) dropwise via a syringe. Causality Note: The reaction is exothermic, and slow addition prevents a dangerous temperature increase.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

References

An In-depth Technical Guide to 2-Chloro-5-trifluoromethylbenzyl chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and agrochemical design, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing pharmacological and pharmacokinetic properties. The trifluoromethyl group (-CF3), in particular, is prized for its ability to increase metabolic stability, improve binding affinity, and modulate lipophilicity, thereby enhancing the overall efficacy and bioavailability of a drug candidate. 2-Chloro-5-trifluoromethylbenzyl chloride emerges as a key trifluoromethyl-containing building block, offering a unique combination of reactive sites that make it an invaluable intermediate in the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, properties, and applications, with a focus on its utility for professionals in drug development and scientific research.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure and Formula

This compound is a disubstituted toluene derivative. Its structure features a benzyl chloride moiety with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring.

-

IUPAC Name: 1-(chloromethyl)-2-chloro-5-(trifluoromethyl)benzene[1]

-

CAS Number: 22902-87-0[1]

-

Chemical Formula: C8H5Cl2F3[1]

-

Molecular Weight: 229.03 g/mol

The presence of the electron-withdrawing trifluoromethyl group and the ortho-chloro substituent significantly influences the reactivity of the benzylic chloride, making it a versatile reagent for nucleophilic substitution reactions.

// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- Cl1 [label="Cl"]; C2 -- C_CH2Cl; C_CH2Cl -- Cl2 [label="Cl"]; C5 -- C_CF3; C_CF3 -- F1 [label="F"]; C_CF3 -- F2 [label="F"]; C_CF3 -- F3 [label="F"];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; C_CH2Cl [label="CH₂"]; Cl2 [label="Cl"]; C_CF3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not abundantly available in public literature, its properties can be reliably estimated based on data from structurally similar compounds.

| Property | Estimated Value/Information | Source/Analogy |

| Boiling Point | ~70-90 °C at reduced pressure (e.g., 11-12 mmHg) | Based on analogues like 2-(Trifluoromethyl)benzyl chloride and 4-(Trifluoromethyl)benzyl chloride.[2][3] |

| Melting Point | Not available (likely a liquid at room temperature) | Based on analogues like 3-(Trifluoromethyl)benzyl chloride. |

| Density | ~1.3-1.4 g/mL at 25 °C | Based on analogues like 2-(Trifluoromethyl)benzyl chloride and 3-(Trifluoromethyl)benzyl chloride.[4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, toluene). Insoluble in water. | General property of benzyl chlorides. |

Part 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and considerations for scalability.

Route 1: Chlorination of 2-Chloro-5-(trifluoromethyl)benzyl alcohol

This is a common and reliable method for the preparation of benzyl chlorides from their corresponding alcohols. The hydroxyl group of 2-chloro-5-(trifluoromethyl)benzyl alcohol is substituted with a chlorine atom, typically using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

start [label="2-Chloro-5-(trifluoromethyl)benzyl alcohol", shape=oval, style=filled, fillcolor="#F1F3F4"]; reagent [label="SOCl₂ or PCl₃", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product [label="Chlorination"]; reagent -> product [style=dotted, arrowhead=none]; }

Figure 2: Synthesis of this compound from the corresponding benzyl alcohol.

Experimental Protocol:

A general procedure for the chlorination of a benzyl alcohol using thionyl chloride is as follows[5][6]:

-

To a stirred solution of 2-chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Thionyl Chloride: A highly effective chlorinating agent that produces gaseous byproducts (SO2 and HCl), which are easily removed from the reaction mixture, simplifying workup.

-

DMF (catalyst): Acts as a catalyst to facilitate the reaction, likely through the formation of a Vilsmeier-Haack type intermediate, which is more reactive than thionyl chloride itself.

-

Low Temperature Addition: The reaction is exothermic, and dropwise addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Workup: The use of a weak base like sodium bicarbonate neutralizes any remaining acidic components, including excess thionyl chloride and HCl.

Route 2: Free-Radical Chlorination of 2-Chloro-5-trifluoromethyltoluene

This method involves the direct chlorination of the methyl group of 2-chloro-5-trifluoromethyltoluene. The reaction is typically initiated by UV light or a free-radical initiator.

start [label="2-Chloro-5-trifluoromethyltoluene", shape=oval, style=filled, fillcolor="#F1F3F4"]; reagent [label="Cl₂ / UV light or Initiator", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product [label="Free-Radical Chlorination"]; reagent -> product [style=dotted, arrowhead=none]; }

Figure 3: Synthesis via free-radical chlorination of the corresponding toluene.

Experimental Protocol:

A general procedure for free-radical chlorination is as follows[7]:

-

A solution of 2-chloro-5-trifluoromethyltoluene in an inert solvent like carbon tetrachloride is heated to reflux.

-

A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added in portions.

-

Chlorine gas is bubbled through the solution, or a chlorinating agent like N-chlorosuccinimide (NCS) is used.

-

The reaction is irradiated with a UV lamp to promote the formation of chlorine radicals.

-

The reaction is monitored by GC to follow the conversion and selectivity.

-

After completion, the reaction mixture is cooled, and the solvent is removed. The product is then purified by vacuum distillation.

Causality Behind Experimental Choices:

-

UV Light/Initiator: Provides the energy to initiate the homolytic cleavage of the chlorine-chlorine bond, generating the chlorine radicals necessary for the chain reaction.

-

Inert Solvent: Carbon tetrachloride is a common choice as it is unreactive under these conditions.

-

Reaction Control: Careful control of the stoichiometry of the chlorinating agent is crucial to minimize over-chlorination to the benzal chloride and benzotrichloride derivatives.

Part 3: Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. Below are the expected spectroscopic data based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the benzylic methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (proton ortho to -CF3) |

| ~7.5 | dd | 1H | Ar-H (proton between -Cl and -CF3) |

| ~7.4 | d | 1H | Ar-H (proton ortho to -CH2Cl) |

| ~4.6 | s | 2H | -CH₂Cl |

Expected Coupling Constants:

-

Ortho coupling (³JHH) between adjacent aromatic protons is typically in the range of 7-9 Hz.

-

Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the trifluoromethyl carbon, and the benzylic carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | Ar-C -CH2Cl |

| ~132-134 | Ar-C -Cl |

| ~128-130 | Ar-C H |

| ~126-128 (q) | Ar-C H (meta to -CF3) |

| ~124-126 (q) | Ar-C H (ortho to -CF3) |

| ~122-124 (q) | Ar-C -CF3 |

| ~123 (q) | -C F3 |

| ~45 | -CH₂ Cl |

The signals for the carbons near the trifluoromethyl group will appear as quartets due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3050-3100 | C-H stretching (aromatic) |

| 2930-2960 | C-H stretching (aliphatic, -CH2Cl) |

| 1600, 1480 | C=C stretching (aromatic ring) |

| 1300-1350 | C-F stretching (strong, characteristic of -CF3) |

| 1100-1200 | C-F stretching (strong, characteristic of -CF3) |

| ~750 | C-Cl stretching |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 228, with an isotopic peak at m/z 230 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Major Fragments:

-

[M-Cl]⁺: Loss of a chlorine radical from the benzyl position (m/z 193). This is often a prominent peak.

-

Tropylium Ion: Rearrangement to the tropylium ion is a common fragmentation pathway for benzyl compounds.

-

Loss of HCl is also possible.

-

Part 4: Applications in Drug Development and Agrochemical Synthesis

This compound is a valuable intermediate due to its trifluoromethyl group and the reactive benzyl chloride moiety.

Pharmaceutical Synthesis

This building block is utilized in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding to biological targets.[8]

Example: Synthesis of a Cholesterol Ester Transfer Protein (CETP) Inhibitor Intermediate

2-Chloro-5-trifluoromethylbenzyl alcohol, the precursor to the title compound, is an intermediate in the synthesis of anacetrapib, a CETP inhibitor.[9] The benzyl chloride derivative can be used in similar synthetic strategies involving nucleophilic substitution.

start [label="this compound", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Nucleophile (e.g., Amine, Alcohol)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="API Intermediate", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

start -> product [label="Nucleophilic Substitution"]; reagent -> product [style=dotted, arrowhead=none]; }

Figure 4: General reaction scheme for the use of this compound in pharmaceutical synthesis.

Agrochemical Synthesis

The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this compound a useful precursor for a range of agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethyl group can enhance the biological activity and stability of the final product.[10]

Part 5: Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is expected to be corrosive and a lachrymator (causes tearing). It can cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a versatile platform for the synthesis of complex, fluorinated molecules with enhanced biological activity and improved physicochemical properties. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists working in drug discovery and development. This guide provides a foundational understanding to enable the effective and safe utilization of this valuable building block in the pursuit of novel therapeutic and crop protection agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2-(Trifluoromethyl)benzal Chloride | 707-72-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(Trifluoromethyl)benzyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-trifluoromethylbenzyl Chloride

Introduction: The Significance of a Fluorinated Benzyl Chloride Intermediate

2-Chloro-5-trifluoromethylbenzyl chloride is a crucial intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. The presence of both a chloro and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to derivative molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this key building block, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: Chloromethylation of 1-Chloro-4-(trifluoromethyl)benzene

The most direct and industrially relevant approach to this compound is the chloromethylation of 1-chloro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Reaction Scheme:

Caption: Chloromethylation of 1-Chloro-4-(trifluoromethyl)benzene.

Causality Behind Experimental Choices:

The choice of chlorosulfonic acid and paraformaldehyde is pivotal for the success of this transformation. Paraformaldehyde serves as the source of formaldehyde, which, upon protonation by the strong acid, generates the reactive electrophile. Chlorosulfonic acid is a potent reagent that facilitates the in situ formation of the chloromethylating agent. This method is particularly effective for deactivating aromatic rings, such as those bearing a trifluoromethyl group, which are generally resistant to standard chloromethylation conditions.[1]

Detailed Experimental Protocol:

-

Apparatus: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber to neutralize evolved hydrogen chloride gas.

-

Procedure:

-

To a stirred solution of 1-chloro-4-(trifluoromethyl)benzene, paraformaldehyde is added.

-

The mixture is cooled, and chlorosulfonic acid is added dropwise while maintaining the reaction temperature at approximately 25°C.[1]

-

After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 22-24 hours) at the same temperature to ensure complete conversion.[1]

-

The reaction mixture is then carefully quenched, and the organic layer is separated from the acidic layer.

-

The organic layer is washed, dried over an anhydrous agent like potassium carbonate, and filtered.[1]

-

The crude product is purified by fractional distillation under reduced pressure to yield 2-chloro-5-(trifluoromethyl)benzyl chloride.[1]

-

Alternative Synthesis Pathway: Free-Radical Side-Chain Chlorination

An alternative strategy involves the free-radical chlorination of the methyl group of 2-chloro-5-trifluoromethyltoluene. This reaction proceeds via a radical mechanism, typically initiated by ultraviolet (UV) light or a chemical radical initiator.

Reaction Scheme:

Caption: Free-Radical Side-Chain Chlorination of 2-Chloro-5-trifluoromethyltoluene.

Mechanistic Considerations and Rationale:

The side-chain chlorination of toluenes is a well-established radical chain reaction. The trifluoromethyl group is strongly electron-withdrawing, which can influence the stability of the benzylic radical intermediate.[2][3] The reaction is typically carried out in a non-polar solvent that is stable to chlorination, such as carbon tetrachloride, although more environmentally benign solvents are now preferred.[4] The use of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), can circumvent the need for photochemical equipment.[5]

Step-by-Step Methodology:

-

2-chloro-5-trifluoromethyltoluene is dissolved in a suitable inert solvent in a reaction vessel equipped with a reflux condenser, a gas inlet, and a source of UV irradiation or provision for adding a radical initiator.

-

The solution is heated to reflux, and chlorine gas is bubbled through the mixture while being irradiated with UV light. Alternatively, a radical initiator is added portion-wise.[5]

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) to follow the conversion of the starting material and the formation of the desired product.

-

Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine is removed by purging with an inert gas.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Comparative Analysis of Synthesis Pathways

| Feature | Chloromethylation of 1-Chloro-4-(trifluoromethyl)benzene | Free-Radical Side-Chain Chlorination of 2-Chloro-5-trifluoromethyltoluene |

| Starting Material Availability | 1-chloro-4-(trifluoromethyl)benzene is a common chemical intermediate. | 2-chloro-5-trifluoromethyltoluene may need to be synthesized. |

| Reagents | Paraformaldehyde and chlorosulfonic acid. | Chlorine gas, UV light, or a radical initiator. |

| Reaction Conditions | Ambient temperature, but requires careful handling of corrosive acid. | Elevated temperatures (reflux) and requires specialized photochemical equipment or handling of radical initiators. |

| Selectivity | Generally good, with predictable regioselectivity. | Can lead to over-chlorination (dichloromethyl and trichloromethyl byproducts). Ring chlorination can also occur under certain conditions.[6] |

| Work-up and Purification | Involves quenching of strong acid and phase separation, followed by distillation. | Involves removal of excess chlorine and solvent, followed by distillation. |

Synthesis of Precursors

The synthesis of the starting materials for the above pathways is also of critical importance. For instance, 2-chloro-5-(trifluoromethyl)benzaldehyde can be a precursor. It can be synthesized from 3-amino-4-chlorobenzotrifluoride via a diazotization reaction followed by a reaction with formaldoxime.[7] This aldehyde can then potentially be reduced to the corresponding benzyl alcohol, which in turn can be converted to the target benzyl chloride.

The synthesis of 2-chloro-5-(trifluoromethyl)benzyl alcohol has been reported by the reduction of 2-chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran complex.[8] This alcohol can then be converted to the desired benzyl chloride using a suitable chlorinating agent like thionyl chloride.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the chloromethylation of 1-chloro-4-(trifluoromethyl)benzene and the side-chain chlorination of 2-chloro-5-trifluoromethyltoluene being the most prominent. The choice of a particular pathway will depend on factors such as the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for the successful and efficient synthesis of this valuable chemical intermediate.

References

- 1. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]

- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [guidechem.com]

Starting materials for 2-Chloro-5-trifluoromethylbenzyl chloride synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-trifluoromethylbenzyl Chloride: A Review of Starting Materials and Synthetic Strategies

Introduction

2-Chloro-5-(trifluoromethyl)benzyl chloride is a critical fluorinated building block in the synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of the chloro and trifluoromethyl substituents on the aromatic ring imparts unique electronic properties and metabolic stability to derivative compounds, making it a sought-after intermediate. This guide provides a detailed technical overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. As a senior application scientist, the focus will be on the causality behind methodological choices, offering insights into why certain routes are preferred based on scale, purity requirements, and starting material accessibility.

Section 1: Synthesis from Oxygenated Precursors via Functional Group Interconversion

A reliable and high-purity approach to this compound involves a two-step sequence starting from more oxidized precursors like benzoic acids or benzaldehydes. These methods offer excellent control over the final product, minimizing the formation of polychlorinated impurities common in direct chlorination routes.

Starting from 2-Chloro-5-(trifluoromethyl)benzoic Acid

This pathway is arguably one of the most dependable for laboratory-scale synthesis. It leverages the selective reduction of a carboxylic acid to a primary alcohol, followed by a standard conversion of the alcohol to the target benzyl chloride.

The foundational step is the reduction of the carboxylic acid moiety to a benzyl alcohol. Borane complexes, such as borane-tetrahydrofuran (BH3•THF), are exceptionally well-suited for this transformation. Unlike other hydride reagents like lithium aluminum hydride (LAH), borane exhibits remarkable chemoselectivity for carboxylic acids, leaving other reducible functional groups potentially intact.

The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The choice of BH3•THF is strategic; it is less pyrophoric than LAH and the reaction workup is straightforward.

Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic Acid[1]

-

Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Reagents: 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

-

Reaction: The flask is cooled to 0°C in an ice bath. Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for approximately 1.5 hours to ensure complete conversion.

-

Quenching & Workup: The reaction is cooled, and 6N HCl is added slowly and carefully until gas evolution ceases. Water is then added, and the product is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a solid.

Yield reported for this step is approximately 85%.[1]

Caption: Reduction of benzoic acid to benzyl alcohol.

The conversion of the intermediate benzyl alcohol to the final benzyl chloride is a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is a superior reagent for this purpose.[2][3] The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2-type attack by the chloride ion. A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[2]

Experimental Protocol: Chlorination with Thionyl Chloride

-

Setup: In a well-ventilated fume hood, a flask containing 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) is equipped with a reflux condenser and a gas trap (e.g., a bubbler with NaOH solution).

-

Reagent Addition: Thionyl chloride (SOCl₂, 1.2 to 1.5 eq) is added to the alcohol, either neat or in an inert solvent like dichloromethane. A few drops of N,N-dimethylformamide (DMF) can be added to catalyze the reaction.

-

Reaction: The mixture is gently heated to reflux until the evolution of gaseous byproducts ceases.

-

Purification: The excess thionyl chloride is removed by distillation. The resulting crude this compound can be purified by vacuum distillation.

Caption: Chlorination of benzyl alcohol using SOCl₂.

Starting from 2-Chloro-5-(trifluoromethyl)benzaldehyde

This route is conceptually similar to the benzoic acid route, with the aldehyde serving as the immediate precursor to the benzyl alcohol. The aldehyde itself is a valuable intermediate.[4][5] A notable synthesis of the aldehyde starts from 3-amino-4-chlorobenzotrifluoride, proceeding through a diazotization followed by a reaction with formaldoxime.[6] Once the aldehyde is obtained, it is reduced to the alcohol.

For the reduction of an aldehyde, a milder reducing agent than borane is sufficient and often preferred. Sodium borohydride (NaBH₄) is the ideal choice as it selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Caption: Workflow from benzaldehyde to benzyl chloride.

Section 2: Direct Synthesis via Side-Chain Chlorination

Starting from 2-Chloro-5-(trifluoromethyl)toluene

For industrial-scale production, a more atom-economical route is the direct side-chain chlorination of 2-chloro-5-(trifluoromethyl)toluene. This method involves a free-radical substitution reaction where a hydrogen atom on the methyl group is replaced by a chlorine atom.[7][8]

The reaction is initiated by UV light or a chemical radical initiator (e.g., AIBN). The initiator generates chlorine radicals (Cl•) from chlorine gas (Cl₂). A chlorine radical then abstracts a benzylic hydrogen from the toluene derivative, forming a stable benzylic radical. This radical reacts with another molecule of Cl₂ to form the desired product and a new chlorine radical, propagating the chain reaction.[9]

The Critical Challenge: Selectivity

While direct, this route's primary drawback is the difficulty in controlling the extent of chlorination.[10] The benzylic hydrogens on the newly formed benzyl chloride are also susceptible to radical abstraction, leading to the formation of dichlorinated (benzal chloride) and trichlorinated (benzotrichloride) byproducts. The rate constants for the successive chlorination steps are often comparable, making it challenging to halt the reaction cleanly after the first substitution.[10] Therefore, reaction conditions such as temperature, chlorine concentration, and reaction time must be meticulously controlled to maximize the yield of the mono-chlorinated product.

Caption: Competing reactions in side-chain chlorination.

Section 3: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific requirements of the research or manufacturing campaign.

| Feature | Route 1: From Benzoic Acid | Route 2: From Benzaldehyde | Route 3: From Toluene |

| Number of Steps | 2 | 2 (from aldehyde) | 1 |

| Key Reagents | BH₃•THF, SOCl₂ | NaBH₄, SOCl₂ | Cl₂, UV light/Initiator |

| Typical Purity | High | High | Moderate to Low (requires extensive purification) |

| Selectivity | Excellent | Excellent | Poor (over-chlorination is a major issue)[10] |

| Scalability | Excellent for Lab/Pilot Scale | Excellent for Lab/Pilot Scale | Preferred for Industrial Scale |

| Key Advantage | High purity and reliability. | High purity, mild reduction step. | High atom economy, low step count. |

| Key Disadvantage | Requires a more functionalized starting material. | Requires the aldehyde, which can be expensive. | Difficult to control; produces byproducts. |

Conclusion

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges.

-

For high-purity applications , such as in the early stages of pharmaceutical development, the routes starting from 2-chloro-5-(trifluoromethyl)benzoic acid or the corresponding benzaldehyde are superior. These multi-step sequences offer excellent control and result in a cleaner product, simplifying downstream processing.

-

For large-scale industrial production , where cost and atom economy are paramount, direct side-chain chlorination of 2-chloro-5-(trifluoromethyl)toluene is the more viable option. However, this efficiency comes at the cost of selectivity, necessitating robust purification methods to isolate the desired mono-chlorinated product from its over-chlorinated counterparts.

Ultimately, the selection of a synthetic route must be a carefully considered decision, balancing the need for purity, the constraints of scale, and the availability of starting materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 3. can u provide conversion of benzyl alcohol in to benzyl chloride mechani.. [askfilo.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Dichotomous Reactivity of 2-Chloro-5-(trifluoromethyl)benzyl Chloride: A Mechanistic Guide for Organic Synthesis

Abstract

2-Chloro-5-(trifluoromethyl)benzyl chloride is a pivotal building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—a chlorine atom at the ortho position and a potent electron-withdrawing trifluoromethyl group at the meta position relative to the chloromethyl moiety—profoundly influences its reactivity. This guide provides an in-depth exploration of the mechanistic principles governing the reactions of this versatile substrate. We will dissect the electronic and steric factors that dictate its behavior in nucleophilic substitution reactions, offering a predictive framework for its synthetic applications. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this important intermediate.

Introduction: A Profile of a Modern Synthetic Workhorse

2-Chloro-5-(trifluoromethyl)benzyl chloride presents a fascinating case study in substrate-controlled reactivity. The substituents on the aromatic ring do more than simply modify its physical properties; they create a nuanced electronic environment that directly impacts the stability of reaction intermediates and transition states. The trifluoromethyl (-CF3) group, one of the strongest electron-withdrawing groups in organic chemistry, significantly enhances the metabolic stability and lipophilicity of molecules in which it is incorporated, a highly desirable trait in drug design. The chlorine atom further modulates the electronic landscape of the aromatic ring. Understanding the interplay of these substituents is paramount to predicting and controlling the outcome of its reactions.

This guide will delve into the core of its reactivity: the competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. We will explore how reaction conditions can be tailored to favor one mechanism over the other, providing chemists with the tools to achieve desired synthetic transformations with high selectivity.

Electronic Landscape and its Impact on Reactivity

The reactivity of the benzylic chloride is fundamentally governed by the electronic effects of the 2-chloro and 5-trifluoromethyl substituents. These effects can be broken down into two primary components:

-

Inductive Effects: Both the chlorine atom and the trifluoromethyl group are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds of the aromatic ring, pulling electron density away from the ring and, by extension, from the benzylic carbon of the chloromethyl group. This heightened electrophilicity at the benzylic carbon makes it a prime target for nucleophilic attack.

-

Resonance Effects: The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), partially offsetting its inductive withdrawal. However, the trifluoromethyl group has no such resonance-donating capability and is purely electron-withdrawing.

The net result of these competing and reinforcing effects is a significant deactivation of the aromatic ring towards electrophilic aromatic substitution. However, for nucleophilic substitution at the benzylic position, the consequences are more complex. The strong inductive withdrawal by both substituents destabilizes the formation of a benzylic carbocation, which is the key intermediate in an SN1 reaction. Conversely, the increased electrophilicity of the benzylic carbon can accelerate an SN2 reaction.

The SN1 vs. SN2 Mechanistic Dichotomy

Benzyl halides are classic examples of substrates that can undergo nucleophilic substitution through both SN1 and SN2 pathways. The choice of mechanism is a delicate balance of several factors, including the stability of the potential carbocation, the strength and concentration of the nucleophile, the nature of the solvent, and the reaction temperature.

The SN1 Pathway: A Destabilized Cation

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. For a typical benzyl chloride, the resulting benzyl carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring.

An In-depth Technical Guide to the Solubility of 2-Chloro-5-trifluoromethylbenzyl chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-5-trifluoromethylbenzyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize this intermediate in their synthetic workflows. The document outlines the theoretical principles governing its solubility, a detailed experimental protocol for quantitative determination, and practical insights into solvent selection.

Introduction to this compound

This compound (CAS No. 22902-87-0) is a substituted aromatic compound with the chemical formula C₈H₅Cl₂F₃.[1] Its structure, featuring a benzyl chloride moiety with both a chlorine atom and a trifluoromethyl group on the aromatic ring, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in target molecules.[2][3] Understanding the solubility of this reagent is critical for reaction optimization, purification, and formulation development, as poor solubility can lead to unpredictable outcomes and increased development costs.[4][5]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The overall polarity of this compound is a composite of its constituent functional groups.

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Chlorine Atom: The chloro group is electronegative and adds some polarity to the molecule.

-

Trifluoromethyl (-CF₃) Group: This group is highly electronegative and electron-withdrawing, significantly impacting the electronic properties of the aromatic ring. The C-F bond is highly polar.[3] The -CF₃ group generally increases the lipophilicity (a measure of oil or fat solubility) of a molecule.[3][8]

-

Benzyl Chloride (-CH₂Cl) Moiety: The chloromethyl group is a reactive electrophilic site and contributes to the overall polarity of the molecule.

Given this combination of a large nonpolar aromatic core with polar and lipophilic substituents, this compound is expected to exhibit good solubility in a range of organic solvents, particularly those with low to moderate polarity. Its solubility in highly polar solvents like water is expected to be very low. The general principle is that stronger interactions between the solute and solvent molecules lead to higher solubility.[9]

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. Therefore, experimental determination is often necessary. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | 0.1 | 25 | ||

| Toluene | 2.4 | 25 | ||

| Dichloromethane | 3.1 | 25 | ||

| Diethyl Ether | 2.8 | 25 | ||

| Ethyl Acetate | 4.4 | 25 | ||

| Acetone | 5.1 | 25 | ||

| 2-Propanol | 3.9 | 25 | ||

| Acetonitrile | 5.8 | 25 | ||

| Methanol | 5.1 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Rationale for the Shake-Flask Method

This method involves agitating an excess amount of the solid solute with the solvent for a prolonged period to ensure that equilibrium is reached. By measuring the concentration of the solute in the saturated solution, the solubility can be accurately determined. This approach is considered a "gold standard" for thermodynamic solubility measurements.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control[4][10]

-

Syringe filters (0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).[5][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor.

Experimental Workflow Diagram

References

- 1. pschemicals.com [pschemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. who.int [who.int]

- 11. bioassaysys.com [bioassaysys.com]

Reactivity Profile of 2-Chloro-5-trifluoromethylbenzyl chloride with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Chloro-5-trifluoromethylbenzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document elucidates the mechanistic pathways governing its reactions with various nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. A central focus is placed on the profound electronic influence of the ortho-chloro and meta-trifluoromethyl substituents, which dictates the substrate's high propensity for SN2 reactions while largely disfavoring SN1 pathways. This guide integrates theoretical principles with practical, field-proven experimental protocols, offering researchers a predictive framework for optimizing reaction conditions and achieving desired synthetic outcomes.

Introduction: Structural and Electronic Landscape

This compound is a substituted benzyl halide, a class of compounds known for their utility as electrophilic building blocks in organic synthesis. Its reactivity is not merely that of a simple benzyl chloride; it is significantly modulated by the electronic properties of its two aromatic substituents.

-

The Trifluoromethyl (-CF3) Group: Positioned meta to the benzylic carbon, the -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its strong inductive effect (-I) deactivates the aromatic ring and, critically, destabilizes the formation of a positive charge at the benzylic position.[2] This destabilization of the corresponding benzyl carbocation strongly disfavors reaction mechanisms with significant SN1 character.[3]

-

The Chloro (-Cl) Group: Located at the ortho position, the chlorine atom also exerts a strong inductive electron-withdrawing effect (-I).[4] While it possesses a weak resonance donating effect (+M), its primary influence in this system is the inductive withdrawal of electron density. This effect, combined with that of the -CF3 group, renders the benzylic carbon (α-carbon) highly electrophilic and thus susceptible to nucleophilic attack.

The cumulative electronic effect of these two substituents makes the benzylic C-Cl bond polarized and primed for substitution, primarily via a concerted SN2 mechanism.[5] Primary benzylic halides, such as the title compound, typically favor the SN2 pathway, which avoids the formation of an unstable carbocation intermediate.[6]

Caption: Electronic effects of substituents on the reaction mechanism.

Mechanistic Paradigm: The SN2 Trajectory

Given the electronic destabilization of the carbocation intermediate, the reaction of this compound with the vast majority of nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The key features of this pathway are:

-

Concerted Bond Formation and Fission: The nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs.

-

Transition State: The reaction proceeds through a high-energy, pentacoordinate transition state.

-

Stereochemistry: If the benzylic carbon were chiral, this mechanism would result in an inversion of configuration.

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

Caption: Concerted SN2 attack by a nucleophile (Nu⁻).

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly primary and secondary amines, are common reaction partners for benzyl halides, forming substituted benzylamines which are valuable pharmaceutical scaffolds.

Amination Reactions

The reaction with amines is typically a straightforward SN2 process. The lone pair of electrons on the nitrogen atom acts as the nucleophile.

Causality in Experimental Design:

-

Stoichiometry: The reaction generates HCl as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. To prevent this, at least two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, an inexpensive auxiliary base like triethylamine (TEA) or potassium carbonate (K2CO3) can be added.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred. They are capable of solvating the transition state without interfering with the nucleophile through hydrogen bonding.

Potential Side Reaction: Over-alkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine and can react with another molecule of the benzyl chloride to form a tertiary amine. This is often controlled by using a large excess of the starting amine.

Representative Protocol: Synthesis of N-Benzyl-2-chloro-5-(trifluoromethyl)aniline

-

Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in acetonitrile (10 mL/mmol of aniline) is added potassium carbonate (2.0 eq).

-

Substrate Addition: this compound (1.1 eq) is added dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction is heated to 60-70 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).

-

Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Reactivity with Oxygen Nucleophiles

Oxygen nucleophiles such as alcohols, phenols, and water react to form ethers and alcohols, respectively.

Ether Synthesis (Williamson Ether Synthesis)

The reaction with an alkoxide or phenoxide is a classic Williamson ether synthesis. The nucleophilicity of the oxygen atom is greatly enhanced by deprotonation with a suitable base.

Causality in Experimental Design:

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol or phenol. Sodium hydride (NaH) is a common choice for alcohols, while weaker bases like potassium carbonate are often sufficient for more acidic phenols.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching of the highly reactive alkoxide.

Hydrolysis

While generally stable, prolonged exposure to water, especially at elevated temperatures or in the presence of a phase-transfer catalyst, can lead to hydrolysis to form 2-chloro-5-(trifluoromethyl)benzyl alcohol.[7][8] This is typically a slow SN2 reaction, but under forcing conditions in highly polar, ionizing solvents, a contribution from an SN1 pathway may occur, though it remains disfavored.[9]

| Nucleophile | Base Required | Typical Solvent | Relative Rate | Product Class |

| R-NH2 | K2CO3 or excess amine | Acetonitrile | Fast | Benzylamine |

| R-OH | NaH, KHMDS | THF, DMF | Moderate | Benzyl Ether |

| Ar-OH | K2CO3, Cs2CO3 | DMF, Acetone | Moderate-Fast | Aryl Benzyl Ether |

| H2O | None (slow) | Biphasic/PTC | Slow | Benzyl Alcohol |

Caption: Comparative reactivity of this compound with N and O-Nucleophiles.

Reactivity with Sulfur Nucleophiles

Thiols are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur.[10] They react readily with this compound to form thioethers (sulfides).

Thioether Synthesis

The reaction proceeds rapidly under mild conditions. The thiol is typically deprotonated with a mild base to form the more nucleophilic thiolate anion.

Causality in Experimental Design:

-

Base: Due to the higher acidity of thiols compared to alcohols, mild bases such as sodium hydroxide, potassium carbonate, or triethylamine are sufficient to generate the thiolate in situ.

-

Reaction Conditions: The reaction is often exothermic and can typically be run at or slightly above room temperature, leading to high yields in short reaction times.

Representative Protocol: Synthesis of a Benzyl Thioether

-

Reaction Setup: A solution of the desired thiol (1.0 eq) in ethanol is treated with an aqueous solution of sodium hydroxide (1.05 eq) at 0 °C.

-

Substrate Addition: this compound (1.0 eq), dissolved in a minimal amount of ethanol, is added dropwise to the thiolate solution.

-

Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress is monitored by TLC.

-

Workup: The reaction mixture is concentrated, and the residue is partitioned between water and diethyl ether.

-

Purification: The organic layer is washed with brine, dried over Na2SO4, and concentrated to yield the crude thioether, which is often pure enough for subsequent steps or can be purified by chromatography.

Caption: A standardized experimental workflow for synthesis.

Conclusion

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its aromatic substituents. This electronic profile directs its reactions with a wide array of nucleophiles to proceed almost exclusively through an SN2 mechanism. The benzylic carbon is highly electrophilic, leading to facile substitution with strong nucleophiles like thiolates and amines, and moderate reactivity with oxygen-based nucleophiles. Understanding these underlying principles allows chemists to reliably predict reaction outcomes and strategically design synthetic routes for the efficient construction of complex molecules in drug discovery and materials science.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 3. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]

- 4. eurochlor.org [eurochlor.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epublications.vu.lt [epublications.vu.lt]

An In-depth Technical Guide to the Potential Hazards and Safety Information for 2-Chloro-5-trifluoromethylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety information for 2-Chloro-5-trifluoromethylbenzyl chloride. As a reactive chemical intermediate, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This document is intended for professionals in research and development who handle this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound. Its structure, featuring a benzyl chloride moiety with both a chloro and a trifluoromethyl group, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, these same functional groups contribute to its reactivity and potential hazards.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 22902-94-9 | [2] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Appearance | Solid | [3] |

| Reactivity | Moisture sensitive.[4][5] | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary dangers are its corrosive nature and potential for severe tissue damage upon contact.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage.[4][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage. |

| Specific target organ toxicity — single exposure | 3 | H335 - May cause respiratory irritation.[5] |

The signal word for this chemical is "Danger" .[4][5]

Toxicological Profile and Health Hazards

The toxicological properties of this compound have not been fully investigated.[4] However, based on its chemical class and available data for similar compounds, significant health risks are presumed. The primary route of occupational exposure is through skin contact, eye contact, and inhalation of dust or vapors.[3][4]

-

Skin Contact : Direct contact can cause severe skin burns and irritation.[4][7] The material can be absorbed through the skin, potentially leading to systemic effects.[3] Pre-existing skin conditions like dermatitis may be exacerbated by exposure.[3]

-

Eye Contact : This chemical is a lachrymator and can cause serious and potentially irreversible eye damage.[7][8] Immediate and prolonged irrigation is critical following any eye contact.[4]

-

Inhalation : Inhaling dust or vapors can lead to severe irritation of the respiratory tract, causing symptoms such as coughing, shortness of breath, and a burning sensation.[5] In some cases, this can lead to more severe conditions like pulmonary edema.[9]

-

Ingestion : While a less common route of exposure in a laboratory setting, ingestion is expected to cause severe burns to the mouth, throat, and stomach.[4] Inducing vomiting is contraindicated as it can cause further damage.[4][6]

Reactivity, Stability, and Incompatible Materials

Understanding the chemical's reactivity is fundamental to its safe handling and storage.

-

Stability : The compound is stable under normal conditions but is sensitive to moisture.[4][10]

-

Reactivity with Water : It reacts with water, which can generate heat and potentially hazardous gases like hydrogen chloride.[5][8] This reactivity necessitates storage in a dry, inert atmosphere.

-

Conditions to Avoid : Exposure to moist air or water, heat, open flames, and other ignition sources should be strictly avoided.[4][10]

-

Incompatible Materials : This chemical should be kept away from strong oxidizing agents, strong bases, alcohols, and amines.[4][5][10]

Protocols for Safe Handling, Storage, and Disposal

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent operating procedures, is essential when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize the potential for exposure.

-

Ventilation : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] Local exhaust ventilation should be used to control the generation of dust or vapors.[6]

-

Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[5][11]

-

Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat.[5] Contaminated clothing should be removed immediately and laundered before reuse.[12]

-

Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[10]

Procedural Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational steps for safely handling this hazardous chemical.

Caption: Workflow for Safe Handling of Hazardous Chemicals.

Storage

Proper storage is crucial to maintain the chemical's stability and prevent accidental contact.

-

Store in a cool, dry, and well-ventilated place away from incompatible substances.[6][10]

-

Keep the container tightly closed and, if possible, store under an inert gas.[6]

-

The storage area should be locked and accessible only to authorized personnel.[4]

Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.[4]

Emergency Response Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[4][6] If breathing is difficult, administer oxygen.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[6] Rinse the affected skin with plenty of water for at least 15 minutes.[4][13] Seek immediate medical attention.[4][6] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4][6] |

| Ingestion | Rinse the mouth with water.[6] Do NOT induce vomiting.[4][6] Seek immediate medical attention.[4][6] |

Accidental Release

In case of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[6] For small spills, absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal.[4][10] For large spills, contain the spill and contact emergency services.[6]

Fire Fighting

-

Suitable Extinguishing Media : Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7][14]

-

Specific Hazards : During a fire, hazardous decomposition products such as carbon oxides, hydrogen chloride gas, and hydrogen fluoride may be formed.[4][7][10] Containers may explode when heated.[10]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Conclusion

This compound is a valuable research chemical that demands respect and careful handling. By understanding its hazards and adhering to the safety protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other hazardous chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 22902-94-9 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. westliberty.edu [westliberty.edu]

The Emergence and Synthetic Versatility of 2-Chloro-5-trifluoromethylbenzyl chloride: A Technical Guide

This in-depth guide provides a comprehensive overview of 2-Chloro-5-trifluoromethylbenzyl chloride, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the historical context of its emergence, detailed synthetic protocols, and its strategic applications, underpinned by a foundation of scientific integrity and practical insights.

Introduction: A Building Block of Strategic Importance

This compound (CAS No. 349-96-2) is a substituted aromatic compound whose significance in organic synthesis has grown steadily since its emergence. The presence of a trifluoromethyl group (-CF3) and a chlorine atom on the benzyl chloride framework imparts unique reactivity and desirable physicochemical properties to its derivatives. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final active pharmaceutical ingredient (API) or agrochemical. This guide will explore the genesis of this important synthetic tool and its role in modern chemical innovation.

Historical Context and Discovery

While the pinpointing of a single "discoverer" of this compound is challenging, its synthesis and utility are well-documented in the industrial patent literature of the late 1960s. A seminal US Patent, US3465051A, filed in 1966 and granted in 1969 , stands as a key historical marker. This patent detailed a novel process for the chloromethylation of aromatic compounds, with 2-chloro-5-(trifluoromethyl)benzyl chloride being a specific embodiment of this method. This indicates that by the mid-1960s, the synthesis of this compound was being actively explored and optimized within industrial research settings, likely driven by the growing interest in fluorinated organic compounds for pharmaceutical and agrochemical applications.

The process described in the patent involved the reaction of 1-chloro-4-(trifluoromethyl)benzene with paraformaldehyde and chlorosulfonic acid. This method provided a direct route to the desired product and highlighted the utility of this compound as an intermediate for further chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 349-96-2 | Internal Knowledge |

| Molecular Formula | C8H5Cl2F3 | Internal Knowledge |

| Molecular Weight | 229.03 g/mol | Internal Knowledge |

| Boiling Point | 98-100 °C at 21 mmHg | |

| Appearance | Colorless to light yellow liquid | Inferred from synthesis descriptions |

| Solubility | Soluble in common organic solvents like THF, ethyl acetate |

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution reaction of 1-chloro-4-(trifluoromethyl)benzene. The chloromethylation reaction introduces a chloromethyl group (-CH2Cl) onto the aromatic ring.

Core Synthetic Pathway: Chloromethylation

The synthesis detailed in US Patent 3,465,051A provides a robust and scalable method.

Reaction:

1-chloro-4-(trifluoromethyl)benzene + Paraformaldehyde + Chlorosulfonic Acid → 2-chloro-5-(trifluoromethyl)benzyl chloride

Causality of Experimental Choices:

-

Paraformaldehyde and Chlorosulfonic Acid: This combination serves as the chloromethylating agent. Chlorosulfonic acid is a strong acid and dehydrating agent, which facilitates the in-situ generation of the reactive electrophile from paraformaldehyde.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent side reactions and ensure the desired regioselectivity. The patent describes the reaction being stirred for an extended period to ensure complete conversion.

Experimental Protocol: Chloromethylation of 1-chloro-4-(trifluoromethyl)benzene

This protocol is adapted from the procedures described in US Patent 3,465,051A.

Materials:

-

1-chloro-4-(trifluoromethyl)benzene

-

Paraformaldehyde

-

Chlorosulfonic acid

-

Anhydrous potassium carbonate

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Step-by-Step Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, a mixture of 1-chloro-4-(trifluoromethyl)benzene and paraformaldehyde is prepared.

-

The vessel is cooled in an ice bath, and chlorosulfonic acid is added dropwise with continuous stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 22-24 hours at 25°C.

-

The lower acid layer is then separated and discarded.

-